N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}-2-methylpropanamide
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Overview
Description
N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}-2-methylpropanamide is an organic compound characterized by its complex structure, which includes a biphenyl group, an amine group, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}-2-methylpropanamide typically involves the following steps:
Formation of the biphenyl-4-ylmethylamine: This can be achieved by reacting biphenyl-4-carboxaldehyde with an amine under reductive amination conditions.
Coupling with 4-aminophenyl-2-methylpropanamide: The biphenyl-4-ylmethylamine is then coupled with 4-aminophenyl-2-methylpropanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}-2-methylpropanamide involves its interaction with specific molecular targets. The biphenyl group can facilitate binding to hydrophobic pockets in proteins, while the amine and amide groups can form hydrogen bonds with target molecules. This compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(biphenyl-4-ylmethyl)amino]phenyl}-2-ethylpropanamide: Similar structure with an ethyl group instead of a methyl group.
N-{4-[(biphenyl-4-ylmethyl)amino]phenyl}-2-methylbutanamide: Similar structure with a butanamide group instead of a propanamide group.
Uniqueness
N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its biphenyl group enhances hydrophobic interactions, while the amine and amide groups provide opportunities for hydrogen bonding and other interactions.
Properties
Molecular Formula |
C23H24N2O |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-methyl-N-[4-[(4-phenylphenyl)methylamino]phenyl]propanamide |
InChI |
InChI=1S/C23H24N2O/c1-17(2)23(26)25-22-14-12-21(13-15-22)24-16-18-8-10-20(11-9-18)19-6-4-3-5-7-19/h3-15,17,24H,16H2,1-2H3,(H,25,26) |
InChI Key |
QMBOGQLILOWOMO-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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